4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide
Overview
Description
The compound “4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide” is also known as 3-Carbamoyl-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium chloride . It has a molecular weight of 290.7 . The compound is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrazine ring and an oxolane ring, both of which are decorated with hydroxyl and carbamoyl groups .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Antiviral Properties
One significant application of this compound is in the field of antiviral research. Studies have demonstrated its effectiveness against influenza A viruses, including strains H1N1 and H3N2. For instance, a specific epimer of a related compound exhibited high antiviral activities with low cytotoxicity, showing potential as a novel anti-influenza agent (Gao et al., 2015).
Antimicrobial and Anti-inflammatory Activities
This compound and its derivatives have also been explored for antimicrobial and anti-inflammatory properties. For example, specific derivatives were synthesized and tested for analgesic, anti-inflammatory, and antimicrobial activities, broadening the scope of its potential therapeutic applications (Gein et al., 2019).
Structural and Synthetic Research
Structural and synthetic studies form a crucial part of the research on this compound. Research has been conducted on the synthesis and base-catalyzed ring transformation of related compounds, which is vital for understanding the chemical properties and potential modifications for therapeutic use (Sápi et al., 1997).
Solubility Studies
Understanding the solubility of compounds is essential in drug development. Studies have been conducted on the solubility of this compound in various solutions, providing insights critical for its formulation in pharmaceutical applications (Zhang et al., 2012).
Novel Drug Synthesis
Further research has involved the synthesis of novel drugs using this compound as a base. For example, the synthesis of new pyrazoloanellated carbasugars from related compounds showcases the potential for creating new therapeutic agents (Herrera et al., 2003).
Exploration in Marine Drugs
Research in marine drugs has also incorporated this compound. For instance, studies on alkaloids from mangrove-derived actinomycetes included compounds structurally similar to it, highlighting its relevance in diverse natural contexts (Wang et al., 2014).
Cytotoxicity Studies
Evaluating the cytotoxicity of chemical compounds is crucial for safety in drug development. Studies have been conducted on the cytotoxicity of similar compounds, which is essential for assessing the safety profile of potential drugs (Hassan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-oxopyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-8(17)5-9(18)13(2-1-12-5)10-7(16)6(15)4(3-14)19-10/h1-2,4,6-7,10,14-16H,3H2,(H2,11,17)/t4-,6-,7-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXWUBIIHFDOJO-KQYNXXCUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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